Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl
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Overview
Description
“Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl” is a chemical compound with the CAS Number: 2055840-04-3. It has a molecular weight of 231.68 and its IUPAC name is methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 231.68 .Scientific Research Applications
Synthesis of Radioactive and Stable Isotopes : Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl is used in the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, which are radioactive and stable isotopes useful in various research applications (Taylor et al., 1996).
Pharmacokinetic Studies : It is also significant in pharmacokinetics, as demonstrated in a study on the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl], methyl ester in rats. This research provides insights into the distribution and bioavailability of this compound in biological systems (Xu et al., 2020).
Research in Organic Chemistry and Molecular Structure : The compound has applications in organic chemistry, particularly in the study of molecular structures and reactions. For instance, its role in the cyclization process and formation of specific molecular structures is of research interest (Ukrainets et al., 2014).
Nonlinear Optical Material Research : this compound is also explored in the field of nonlinear optical (NLO) materials, particularly in studying the effects of amino acid doping on the properties of such materials (Selvaraju et al., 2009).
Photopolymerization Studies : This compound is investigated for its use in photopolymerization processes, particularly in the development of new photoinitiators and their applications in materials science (Guillaneuf et al., 2010).
Aspirin Prodrugs Development : It has been used in the synthesis of water-soluble aspirin prodrugs, exploring its potential in pharmaceutical applications and drug delivery systems (Rolando et al., 2013).
Metabolism Studies in Agriculture : In agricultural research, it's involved in the study of the metabolism of certain herbicides in crops like wheat and barley, providing insights into agricultural chemistry (Anderson et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-(1-amino-2-hydroxyethyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDORQAVVCZMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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